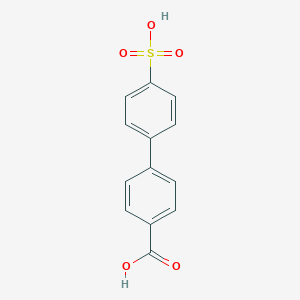
3-(Methoxymethyl)-5-propyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethyl)-5-propyl-1H-pyrazole, also known as MPP, is a chemical compound that belongs to the pyrazole class of compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Applications De Recherche Scientifique
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
In agriculture, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent insecticidal activity against various insect pests, including aphids, whiteflies, and spider mites. It has also been investigated for its potential use as a plant growth regulator.
In material science, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties. It has been investigated for its potential use as a polymer additive and as a precursor for the synthesis of various functional materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is not fully understood. However, it has been suggested that 3-(Methoxymethyl)-5-propyl-1H-pyrazole exerts its biological activities through the modulation of various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 3-(Methoxymethyl)-5-propyl-1H-pyrazole has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been shown to exhibit insecticidal activity against various insect pests. In addition, 3-(Methoxymethyl)-5-propyl-1H-pyrazole has been shown to exhibit excellent thermal stability and mechanical properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively simple synthesis method, which can be carried out using standard laboratory equipment. 3-(Methoxymethyl)-5-propyl-1H-pyrazole also exhibits potent biological activities, making it a promising candidate for various applications. However, one of the limitations of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is its relatively low solubility in water, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for the research on 3-(Methoxymethyl)-5-propyl-1H-pyrazole. In medicinal chemistry, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a plant growth regulator and as an insecticide. In material science, further studies are needed to investigate the potential use of 3-(Methoxymethyl)-5-propyl-1H-pyrazole as a polymer additive and as a precursor for the synthesis of various functional materials.
Méthodes De Synthèse
The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole involves the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde and propionaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield 3-(Methoxymethyl)-5-propyl-1H-pyrazole. The synthesis of 3-(Methoxymethyl)-5-propyl-1H-pyrazole is relatively simple and can be carried out using standard laboratory equipment.
Propriétés
Numéro CAS |
124806-81-1 |
|---|---|
Nom du produit |
3-(Methoxymethyl)-5-propyl-1H-pyrazole |
Formule moléculaire |
C8H14N2O |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
5-(methoxymethyl)-3-propyl-1H-pyrazole |
InChI |
InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-11-2)10-9-7/h5H,3-4,6H2,1-2H3,(H,9,10) |
Clé InChI |
DRTATPIGHNCUID-UHFFFAOYSA-N |
SMILES |
CCCC1=NNC(=C1)COC |
SMILES canonique |
CCCC1=NNC(=C1)COC |
Synonymes |
1H-Pyrazole, 3-(methoxymethyl)-5-propyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




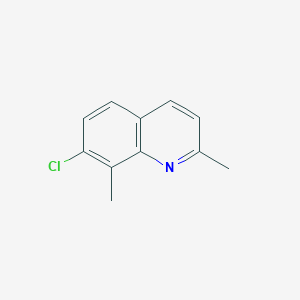


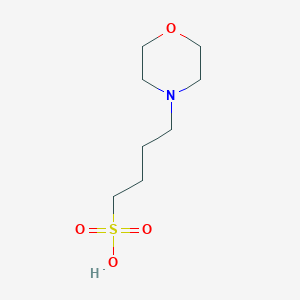
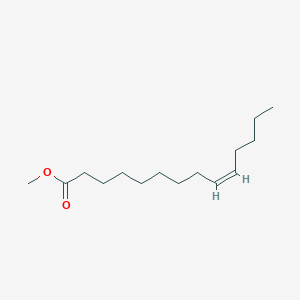
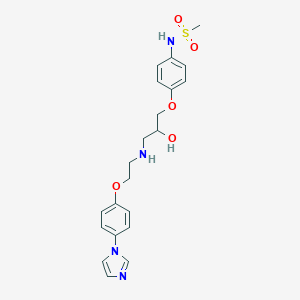
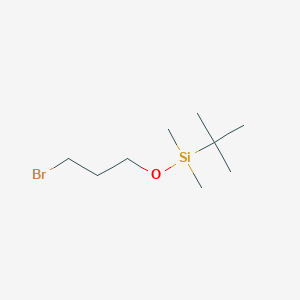
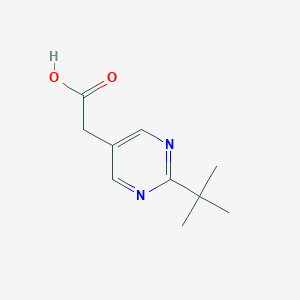

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)
